5-((5-Amino-4-((2-aminoethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((5-Amino-4-((2-aminoethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with a molecular formula of C12H14N8. This compound is notable for its unique structure, which includes both pyridine and pyrazine rings, making it a valuable subject of study in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((2-aminoethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloropyrazine with 5-amino-4-(2-aminoethylamino)pyridine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-((5-Amino-4-((2-aminoethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine or pyridine derivatives.
Scientific Research Applications
5-((5-Amino-4-((2-aminoethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((5-Amino-4-((2-aminoethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-(2-aminoethylamino)pyridine
- 2-Chloropyrazine
- 5-Amino-1-(pyridin-2-yl)pyrazole
Uniqueness
What sets 5-((5-Amino-4-((2-aminoethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile apart is its dual ring structure, which provides a unique combination of chemical properties. This makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of new drugs.
Properties
Molecular Formula |
C12H14N8 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
5-[[5-amino-4-(2-aminoethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H14N8/c13-1-2-16-10-3-11(19-6-9(10)15)20-12-7-17-8(4-14)5-18-12/h3,5-7H,1-2,13,15H2,(H2,16,18,19,20) |
InChI Key |
BOJRSQFDMHIPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1NC2=NC=C(N=C2)C#N)N)NCCN |
Origin of Product |
United States |
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